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Compound of Interest

Compound Name: 2-Cyano-2-phenylbutanamide

Cat. No.: B020796 Get Quote

An In-depth Technical Guide to 2-Cyano-2-phenylbutanamide

Disclaimer: Scientific literature providing specific experimental data for 2-Cyano-2-
phenylbutanamide is limited. Therefore, this guide synthesizes the available information for

the target compound and supplements it with established knowledge and protocols for

structurally related compounds, such as other α-cyanophenylacetamides and cyanoacrylamide

derivatives, to provide a comprehensive technical overview for researchers, scientists, and

drug development professionals.

Introduction
2-Cyano-2-phenylbutanamide, also known by its CAS Number 80544-75-8, is a small organic

molecule belonging to the class of α-cyanophenylacetamides. While this specific compound is

not extensively studied in publicly available literature, its structural motifs—a nitrile group and

an amide group attached to the same quaternary carbon, which also bears a phenyl and an

ethyl group—suggest potential for biological activity. The cyanoacetamide core is present in a

variety of compounds investigated for therapeutic properties. This guide aims to provide a

thorough review of the known characteristics of 2-Cyano-2-phenylbutanamide and to present

a framework for its synthesis, characterization, and biological evaluation based on established

methodologies for analogous compounds.

Chemical and Physical Properties
The fundamental physicochemical properties of 2-Cyano-2-phenylbutanamide are

summarized below. These have been aggregated from chemical supplier databases and

computational predictions.
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Property Value Source

CAS Number 80544-75-8 [1][2]

Molecular Formula C₁₁H₁₂N₂O [1][2][3]

Molecular Weight 188.23 g/mol [2]

IUPAC Name 2-cyano-2-phenylbutanamide

Synonyms

(RS)-2-Cyano-2-

phenylbutyramide, a-cyano-a-

Ethylbenzeneacetamide

[1]

Melting Point 112-113°C [2]

Boiling Point
362.2°C at 760 mmHg

(Predicted)
[1]

Density 1.128 g/cm³ (Predicted) [1]

SMILES
CCC(C1=CC=CC=C1)

(C#N)C(N)=O
[2]

InChI

InChI=1S/C11H12N2O/c1-2-

11(8-12,10(13)14)9-6-4-3-5-7-

9/h3-7H,2H2,1H3,(H2,13,14)

[3]

Synthesis and Characterization
While a specific, peer-reviewed synthesis of 2-Cyano-2-phenylbutanamide has not been

widely published, a plausible and efficient route can be designed based on well-established

organic chemistry reactions, such as the Strecker synthesis of α-aminonitriles.

Proposed Synthetic Pathway
A potential two-step synthesis could involve the formation of an α-aminonitrile from a ketone,

followed by hydrolysis of the nitrile to an amide and subsequent cyanation. A more direct

approach, though potentially lower yielding, would be the direct cyanation of 2-

phenylbutanamide. A plausible synthetic workflow is outlined below.
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Synthesis of 2-Cyano-2-phenylbutanamide

Butyrophenone + KCN + NH4Cl

Strecker Reaction

2-Amino-2-phenylbutanenitrile

Partial Hydrolysis

2-Cyano-2-phenylbutanamide

Click to download full resolution via product page

Caption: Proposed Synthetic Workflow for 2-Cyano-2-phenylbutanamide.

Experimental Protocol: Strecker Synthesis of the
Precursor
This protocol describes the synthesis of the α-aminonitrile precursor, 2-amino-2-

phenylbutanenitrile, from butyrophenone.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve

butyrophenone in a suitable solvent such as methanol or ethanol.

Addition of Reagents: To this solution, add an aqueous solution of ammonium chloride

(NH₄Cl) followed by an aqueous solution of potassium cyanide (KCN). Caution: KCN is
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highly toxic. Handle with extreme care in a well-ventilated fume hood.

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be

monitored by Thin Layer Chromatography (TLC).

Work-up: Once the reaction is complete, extract the product into an organic solvent like

diethyl ether or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous

sodium sulfate, and concentrate it under reduced pressure to obtain the crude α-aminonitrile.

Purification: The crude product can be purified by column chromatography on silica gel.

The subsequent partial hydrolysis of the aminonitrile to the target amide would require carefully

controlled conditions to avoid complete hydrolysis to the carboxylic acid.

Spectroscopic Characterization
The identity and purity of synthesized 2-Cyano-2-phenylbutanamide would be confirmed

using standard spectroscopic techniques. The expected data is summarized in the table below.
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Technique Expected Observations

¹H NMR

- Aromatic protons (phenyl group): Multiplet

around 7.2-7.5 ppm. - Amide protons (-CONH₂):

Two broad singlets between 5.5-8.0 ppm. - Ethyl

group (-CH₂CH₃): A quartet around 2.0-2.5 ppm

and a triplet around 0.9-1.2 ppm.

¹³C NMR

- Aromatic carbons: Peaks in the 125-140 ppm

range. - Carbonyl carbon (-C=O): Peak around

170-175 ppm. - Nitrile carbon (-C≡N): Peak

around 115-125 ppm. - Quaternary carbon:

Peak around 50-60 ppm. - Ethyl group carbons:

Peaks in the 10-30 ppm range.

IR Spectroscopy

- N-H stretch (amide): Two bands in the 3200-

3400 cm⁻¹ region. - C≡N stretch (nitrile): A sharp

peak around 2220-2260 cm⁻¹. - C=O stretch

(amide): A strong peak around 1650-1690 cm⁻¹.

- C-H stretch (aromatic and aliphatic): Peaks in

the 2850-3100 cm⁻¹ region.

Mass Spectrometry

- Molecular ion peak (M⁺) at m/z = 188.10. -

Characteristic fragmentation pattern

corresponding to the loss of the amide, cyano,

and ethyl groups.[3]

Potential Biological Activities and Signaling
Pathways
While there is no specific biological data for 2-Cyano-2-phenylbutanamide, the broader class

of 2-cyanoacrylamide derivatives has shown promise as inhibitors of various enzymes and

signaling pathways.[4] These compounds are known to possess anti-inflammatory and anti-

cancer properties.[4] A key mechanism for such activity is the inhibition of the NF-κB (nuclear

factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a critical

regulator of inflammatory responses and cell survival.[2][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.mdpi.com/1422-0067/21/14/5164
https://www.benchchem.com/product/b020796?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33086897/
https://pubmed.ncbi.nlm.nih.gov/33086897/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2955987/
https://pubmed.ncbi.nlm.nih.gov/32708302/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytoplasm

Inflammatory Stimuli
(e.g., TNF-α, IL-1)

Cell Surface Receptor

IKK Complex

activates

IκB

phosphorylates

NF-κB

Proteasome
Degradation Nucleus

translocates

Gene Transcription
(Inflammation, Cell Survival)

Potential Inhibition by
2-Cyano-2-phenylbutanamide

 or derivatives

Click to download full resolution via product page

Caption: Simplified NF-κB Signaling Pathway and Potential Point of Inhibition.

Experimental Protocols for Biological Evaluation
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To assess the biological activity of 2-Cyano-2-phenylbutanamide, a series of in vitro assays

can be performed. The following are generalized protocols that can be adapted for this

purpose.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compound on cell viability.[1][6][7]

Cell Seeding: Plate a human cancer cell line (e.g., HeLa or MCF-7) in a 96-well plate at a

density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

Compound Preparation: Prepare a stock solution of 2-Cyano-2-phenylbutanamide in

DMSO. Create a series of dilutions in cell culture medium to achieve the desired final

concentrations. The final DMSO concentration should not exceed 0.5%.

Treatment: Treat the cells with the various concentrations of the compound and a vehicle

control (DMSO) for 24, 48, or 72 hours.

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to

each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Express the results as a percentage of the vehicle control and plot the data to

determine the half-maximal inhibitory concentration (IC₅₀).
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General Workflow for Cytotoxicity Assay

1. Cell Seeding
(96-well plate)

2. Compound Preparation
(Serial Dilutions)

3. Cell Treatment
(24-72 hours)

4. Add Assay Reagent
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6. Data Acquisition
(Plate Reader)

7. Data Analysis
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Caption: General Workflow for a Cell-Based Cytotoxicity Assay.
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Protocol 2: General Enzyme Inhibition Assay
(Spectrophotometric)
This protocol provides a general framework for determining the inhibitory effect of the

compound on a purified enzyme.[8][9][10]

Reagent Preparation:

Prepare a stock solution of the test compound in DMSO.

Prepare serial dilutions of the compound in the appropriate assay buffer.

Prepare the enzyme and substrate solutions in the assay buffer at their optimal

concentrations.

Assay Setup (in a 96-well plate):

Blank wells: Assay buffer and DMSO.

Control wells (100% enzyme activity): Enzyme solution and DMSO.

Test wells: Enzyme solution and the desired concentrations of the test compound.

Pre-incubation: Pre-incubate the plate for 10-15 minutes at the optimal temperature for the

enzyme to allow the compound to bind to the enzyme.

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution to all

wells.

Measurement: Immediately measure the change in absorbance at a specific wavelength

over a set period using a microplate reader.

Data Analysis:

Calculate the initial reaction velocity for each well.

Determine the percentage of inhibition for each concentration of the test compound

relative to the control.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration to

determine the IC₅₀ value.

Conclusion
2-Cyano-2-phenylbutanamide is a chemical entity with limited specific data in the scientific

literature. However, its structural similarity to other biologically active cyanoacetamides

suggests that it may hold potential as a subject for further investigation in drug discovery,

particularly in the areas of anti-inflammatory and anti-cancer research. This guide provides a

comprehensive framework for its synthesis, characterization, and biological evaluation based

on established and reliable methodologies. Further research is warranted to elucidate the

specific properties and potential therapeutic applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [2-Cyano-2-phenylbutanamide literature review].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b020796#2-cyano-2-phenylbutanamide-literature-
review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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